3-bromo-1-(oxetan-3-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
2168345-44-4 |
|---|---|
Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2 |
InChI Key |
FBLKAHOFVAKNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=CC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
The Strategic Context of Halogenated Heterocycles in Organic Chemistry
Halogenated heterocycles are fundamental components in the toolkit of synthetic chemists. sigmaaldrich.com Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and medicine. sigmaaldrich.com The introduction of a halogen atom, such as bromine, onto a heterocyclic scaffold significantly enhances its utility as a synthetic intermediate. sigmaaldrich.com This is primarily due to the halogen's ability to participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, allowing for the modular and efficient construction of complex molecules.
The bromine atom in 3-bromo-1-(oxetan-3-yl)-1H-pyrazole serves as a versatile synthetic handle. It can be readily displaced or transformed, providing a strategic point for diversification and the introduction of new functional groups. This controlled reactivity is crucial for the systematic exploration of chemical space and the optimization of a molecule's properties for a specific application. wikipedia.org
The Importance of Pyrazole Motifs in Scaffold Design
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govbohrium.com This designation stems from its frequent appearance in biologically active compounds and its favorable physicochemical properties. nih.govresearchgate.net Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. bohrium.comresearchgate.netglobalresearchonline.net
Several factors contribute to the prominence of the pyrazole motif:
Synthetic Accessibility: The synthesis of pyrazole derivatives is generally straightforward, allowing for the creation of diverse libraries of compounds for screening. researchgate.net
Drug-like Properties: Pyrazoles often impart desirable characteristics to a molecule, such as metabolic stability and appropriate lipophilicity, which are crucial for a compound to be effective as a drug. nih.gov
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like proteins and enzymes. bohrium.com
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other chemical groups, meaning it can replace another group in a molecule without significantly altering its biological activity, while potentially improving its other properties. nih.gov
The pyrazole core in 3-bromo-1-(oxetan-3-yl)-1H-pyrazole provides a stable and versatile platform upon which to build more complex and biologically active molecules. mdpi.combohrium.com
The Role of Oxetane Rings in Molecular Architectures and Conformational Control
The oxetane (B1205548) ring, a four-membered heterocycle containing one oxygen atom, has gained significant attention in recent years as a valuable component in molecular design. acs.orgnih.gov Its incorporation into a molecule can have profound effects on its physical and biological properties. nih.govacs.org
Key attributes of the oxetane ring include:
Increased Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces a greater degree of three-dimensionality to a molecule. nih.gov This can lead to improved aqueous solubility and allow for the exploration of novel chemical space.
Conformational Constraint: The rigid nature of the oxetane ring can act as a "conformational lock," restricting the flexibility of a molecule. acs.org This can lead to a more defined shape, which is often beneficial for achieving high-affinity binding to a specific biological target.
Modulation of Physicochemical Properties: The polar nature of the oxetane ring can be used to fine-tune a compound's properties, such as its lipophilicity (LogD) and metabolic stability. acs.org The electronegative oxygen atom can also influence the basicity of nearby functional groups. nih.gov
Metabolic Stability: The oxetane ring can be used to block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the compound's half-life in the body. nih.gov
In the context of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole, the oxetane ring, specifically substituted at the 3-position, likely contributes to improved solubility and provides a unique spatial arrangement that can influence how the molecule interacts with its environment. acs.org
An Overview of Synthetic Building Blocks for Complex Molecular Assembly
Precursor Synthesis and Functionalization for Pyrazole-Oxetane Assembly
The successful construction of the pyrazole-oxetane scaffold hinges on the efficient preparation of its constituent building blocks. This involves the separate synthesis of functionalized oxetane (B1205548) intermediates and brominated pyrazole (B372694) precursors.
Synthesis of Key Oxetane Intermediates
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as they can serve as replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties. acs.org The synthesis of oxetane intermediates typically begins with commercially available starting materials that undergo a series of transformations to introduce the necessary functionality for subsequent coupling with the pyrazole ring.
One common strategy involves the cyclization of diol precursors. For instance, a diol can be converted to a cyclic carbonate, which is then transformed into the desired functionalized oxetane. acs.org Another approach is the Williamson etherification, where a sodium hydride-mediated cyclization of a molecule containing a hydroxyl group and a suitable leaving group, such as a mesylate, can form the oxetane ring in good yield. acs.org
The following table provides an overview of common oxetane intermediates and their synthetic precursors.
| Oxetane Intermediate | Precursor(s) | Key Transformation |
| 3-Benzyloxetane | Diol, Cyclic Carbonate | Cyclization, Nucleophilic Substitution |
| Oxetanocin Analogue | Diol with Mesylate | Williamson Etherification |
Preparation of Brominated Pyrazole Building Blocks
The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com Brominated pyrazoles are valuable intermediates, as the bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity into the molecule. nih.gov
A straightforward method for the synthesis of 3-bromo-1H-pyrazole involves the direct bromination of pyrazole. guidechem.com This can be achieved by treating pyrazole with a brominating agent, such as potassium dichromate in hydrobromic acid, at a controlled temperature. guidechem.com The reaction progress is monitored by high-performance liquid chromatography to ensure the desired level of bromination and minimize over-halogenation. guidechem.com
Another approach involves the cyclization of a brominated precursor. For example, 3-amino-5-methylpyrazole (B16524) can be subjected to a bromination reaction to yield 3-methyl-5-bromopyrazole. google.com This intermediate can then be further modified as needed.
The table below summarizes key brominated pyrazole building blocks.
| Brominated Pyrazole | Starting Material | Key Reagents |
| 3-Bromo-1H-pyrazole | Pyrazole | Potassium Dichromate, Hydrobromic Acid |
| 3-Methyl-5-bromopyrazole | 3-Amino-5-methylpyrazole | Brominating Agent |
| 5-Bromo-1H-3-pyrazolecarboxylic acid | 3-Methyl-5-bromopyrazole | Oxidizing Agent |
N-Alkylation Strategies for Pyrazole-Oxetane Linkage
The crucial step in assembling the hybrid scaffold is the formation of the C-N bond between the oxetane and pyrazole rings. N-alkylation reactions are commonly employed for this purpose, with Aza-Michael additions being a particularly effective strategy.
Aza-Michael Addition Approaches
The Aza-Michael addition is a powerful and versatile method for constructing C-N bonds. nih.gov This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the pyrazole, to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. nih.gov
In the context of synthesizing 1-(oxetan-3-yl)-1H-pyrazole derivatives, an oxetane bearing a Michael acceptor functionality is reacted with a pyrazole. The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3), which deprotonates the pyrazole, increasing its nucleophilicity. nih.govnih.gov The regioselectivity of the N-alkylation can be influenced by the substituents on the pyrazole ring and the reaction conditions. semanticscholar.org
A study on the aza-Michael addition of various NH-heterocycles, including pyrazoles, to methyl 2-(azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate demonstrated the feasibility of this approach. nih.gov For instance, the reaction of 1H-pyrazole with methyl 2-(azetidin-3-ylidene)acetate in the presence of DBU in acetonitrile (B52724) afforded the corresponding 3-(pyrazol-1-yl)azetidine adduct in good yield. nih.gov A similar strategy can be applied to oxetane-based Michael acceptors.
Other N-Alkylation Protocols
While Aza-Michael additions are prevalent, other N-alkylation methods can also be employed to link the pyrazole and oxetane moieties. Traditional N-alkylation often involves deprotonating the pyrazole with a base followed by reaction with an electrophile, such as an alkyl halide. semanticscholar.orgmdpi.com In this case, an oxetane bearing a leaving group would be the electrophile.
Alternative methods include the Mitsunobu reaction and transition metal-catalyzed reactions. semanticscholar.orgmdpi.com More recently, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been developed as a method that avoids the need for strong bases or high temperatures. semanticscholar.orgmdpi.comresearchgate.net This approach offers a milder alternative for constructing the pyrazole-oxetane linkage. Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of pyrazoles, offering high yields under solvent-free conditions. researchgate.net
Regioselective Bromination of the Pyrazole Core within the Hybrid Scaffold
The final step in the synthesis of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole is the regioselective bromination of the pre-formed pyrazole-oxetane scaffold. The position of bromination on the pyrazole ring is crucial for the biological activity of the final compound.
The direct bromination of 1-(oxetan-3-yl)-1H-pyrazole can be achieved using a suitable brominating agent. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazole ring and the directing effect of the N-1 substituent (the oxetane ring). Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. However, if the C4 position is blocked, bromination can occur at other positions.
For instance, a Chinese patent describes a method for synthesizing 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid where a pyrazole derivative is first reacted with 2,3-dichloropyridine, and the resulting compound is then brominated. google.com This indicates that the bromination step can be performed after the N-alkylation of the pyrazole. The specific conditions for the regioselective bromination of 1-(oxetan-3-yl)-1H-pyrazole would need to be optimized to favor the formation of the desired 3-bromo isomer.
An in-depth look at the synthetic routes to this compound and its analogues reveals a landscape of sophisticated chemical transformations. This article focuses on the key methodologies employed in the synthesis of this important heterocyclic scaffold, with a particular emphasis on metal-catalyzed coupling reactions, ring-closing and cycloaddition strategies, and emerging green chemistry protocols.
Applications As a Molecular Building Block and Scaffold in Chemical Research
Precursor for Advanced Heterocyclic Systems
The synthetic utility of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole lies primarily in the reactivity of its C-Br bond. Bromo(hetero)arenes are valuable starting materials for creating more complex molecular architectures through functionalization, particularly via transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for the programmed introduction of various substituents at the 3-position of the pyrazole (B372694) ring.
Key reactions where this building block can serve as a precursor include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. This is a common strategy for elaborating on pyrazole scaffolds. nih.gov
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further transformations. nih.govarkat-usa.org
Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to extend side chains or introduce new functionalities. beilstein-journals.org
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 3-amino-pyrazole derivatives, a common feature in many biologically active molecules.
Cyanation: Introduction of a nitrile group, which can be a precursor for amines, carboxylic acids, or tetrazoles.
The oxetane (B1205548) moiety is generally stable under these reaction conditions, making this compound a robust platform for generating a diverse array of advanced heterocyclic systems. The pyrazole itself can be synthesized through several established methods, most classically by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.com The presence of the bromine atom allows for post-modification, a key strategy in building complex molecules. mdpi.com
Table 1: Common Cross-Coupling Reactions Utilizing Bromo-Pyrazole Scaffolds
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl, Alkyl) | Pd(PPh₃)₄ | nih.gov |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Pd(PPh₃)₄ / CuI | nih.govarkat-usa.org |
| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ | beilstein-journals.org |
| Buchwald-Hartwig | Amine | C-N | Palladium complexes | N/A |
| Cyanation | Cyanide source | C-CN | Palladium or Copper catalysts | N/A |
Role in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse small molecules for high-throughput screening. frontiersin.orgnih.gov this compound is an ideal building block for DOS and the generation of compound libraries due to its multiple points of diversification.
The primary diversification point is the bromine atom, which allows for the parallel synthesis of a large library of analogues through various cross-coupling reactions, as detailed in the previous section. By starting with this single precursor, chemists can introduce hundreds of different building blocks (boronic acids, alkynes, amines, etc.) to rapidly generate a library of 3-substituted pyrazoles. nih.govmdpi.com
Furthermore, the pyrazole scaffold itself is a cornerstone of many compound libraries due to its favorable drug-like properties. nih.gov The N1-linked oxetane provides additional benefits:
Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and reduce lipophilicity compared to analogous alkyl or carbocyclic groups, which are highly desirable traits for screening compounds. mdpi.com
Three-Dimensionality: The non-planar, sp³-rich oxetane ring introduces 3D character into otherwise flat aromatic systems, enabling exploration of new regions of chemical space and potentially improving binding to complex protein targets. frontiersin.orgnih.gov
A typical DOS workflow using this building block would involve reacting it with a diverse set of coupling partners in a parallel or automated fashion to create a library of compounds, each retaining the core 1-(oxetan-3-yl)-1H-pyrazole structure but varying at the 3-position.
Development of Ligands for Catalysis (Theoretical Design)
Pyrazole-based structures are widely used as ligands in coordination chemistry and catalysis. bohrium.com The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. nih.gov While specific catalytic applications of this compound are not extensively documented, its structure is highly amenable to theoretical design as a ligand scaffold.
Computational studies have shown that pyrazole-containing molecules can be designed for specific catalytic purposes. eurasianjournals.com For instance, density functional theory (DFT) investigations have been used to predict the reactivity of pyrazole scaffolds in reactions like the Diels-Alder cycloaddition. nih.govraineslab.com A computational study predicted that incorporating an oxetane spiro-fused to a 4H-pyrazole significantly enhances its reactivity as a diene, suggesting that the oxetane moiety can have profound electronic effects. raineslab.com
In the context of catalysis, the 1-(oxetan-3-yl)-1H-pyrazole scaffold could be theoretically incorporated into larger ligand frameworks, such as pincer ligands, which are known to form robust and highly active catalysts. nih.gov The oxetane group could serve several theoretical roles:
Tuning Solubility: It could render the resulting metal complex soluble in a wider range of solvents.
Steric Influence: The 3D nature of the oxetane could influence the geometry of the metal's coordination sphere, thereby affecting the selectivity of the catalyzed reaction.
Secondary Interactions: The oxygen atom of the oxetane could engage in non-covalent interactions, such as hydrogen bonding with a substrate, to orient it for a specific transformation.
These possibilities make this compound and its derivatives interesting targets for computational modeling and future experimental work in catalyst development. bohrium.com
Strategic Component in Molecular Recognition Studies and Supramolecular Chemistry
Molecular recognition and supramolecular chemistry rely on specific, non-covalent interactions between molecules to form larger, organized assemblies. The pyrazole ring is a well-known participant in such systems, particularly in the formation of metallacycles where the pyrazolate anion bridges metal centers. nih.gov
The structure of this compound offers several features that make it a strategic component for designing supramolecular systems:
Coordination Sites: The N2 nitrogen of the pyrazole ring is a primary coordination site for metal ions or a hydrogen bond acceptor.
Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring provides an additional, strong hydrogen bond acceptor site, which can direct the assembly of molecules in the solid state or in solution.
Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly used in crystal engineering and molecular recognition.
These multiple interaction sites allow the molecule to engage in complex recognition events. For example, it could simultaneously coordinate a metal at N2, form a hydrogen bond via its oxetane oxygen, and participate in a halogen bond through its bromine atom, leading to highly ordered and predictable supramolecular structures. The interplay between these different non-covalent forces makes it a fascinating building block for creating complex molecular networks and materials. nih.gov
Contributions to Chemical Space Exploration and Scaffold Hopping Concepts
The concept of "chemical space" refers to the vast number of possible molecules that could exist. A key goal in drug discovery is to explore this space efficiently to find novel molecular structures with desired biological activities. researchgate.net this compound contributes to this exploration through its unique combination of a privileged scaffold (pyrazole), a versatile handle (bromine), and a property-enhancing group (oxetane).
Scaffold hopping is a medicinal chemistry strategy where a core part of a known active molecule is replaced by a structurally different group to find new scaffolds with improved properties, such as better efficacy, lower toxicity, or novel intellectual property. researchgate.net The pyrazole ring is frequently used as a replacement for other aromatic or heterocyclic rings in scaffold hopping exercises. nih.govnih.govrsc.org
The 1-(oxetan-3-yl)-pyrazole motif is particularly powerful in this context:
Oxetane as a Bioisostere: The oxetane ring is considered a valuable bioisostere for other common chemical groups. For instance, it has been used as a surrogate for metabolically labile carbonyl groups or to replace a gem-dimethyl group, offering improved solubility and a different spatial arrangement. mdpi.comresearchgate.net
Accessing 3D Chemical Space: The introduction of the sp³-rich oxetane moves away from the flat, two-dimensional structures that have historically dominated screening libraries, allowing for the exploration of more complex, three-dimensional pharmacophores. mdpi.comnih.gov
By combining the established utility of the pyrazole scaffold with the modern advantages of the oxetane ring, this compound and the libraries derived from it represent a significant tool for scaffold hopping and the exploration of new, therapeutically relevant areas of chemical space. researchgate.netdundee.ac.uk
Structural Characterization by X Ray Crystallography
Single Crystal X-ray Diffraction Analysis
No published single crystal X-ray diffraction data for 3-bromo-1-(oxetan-3-yl)-1H-pyrazole could be located.
Determination of Molecular Geometry and Bond Parameters
Specific bond lengths, bond angles, and torsion angles for this compound have not been determined through X-ray crystallography.
Analysis of Solid-State Conformations
The solid-state conformation of this compound, including the relative orientation of the pyrazole (B372694) and oxetane (B1205548) rings, is unknown in the absence of crystallographic data.
Crystal Packing and Intermolecular Interactions (Experimental Data)
There is no experimental data describing the crystal packing or the nature of intermolecular interactions, such as hydrogen or halogen bonds, within the crystal lattice of this compound.
Future Research Directions and Perspectives
Untapped Synthetic Avenues and Methodological Advancements
While the synthesis of substituted pyrazoles is a well-established field, the specific construction of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole can still benefit from methodological advancements that offer improved efficiency, scalability, and functional group tolerance. mdpi.comnih.gov Current synthetic routes likely rely on the condensation of a hydrazine (B178648) precursor with a 1,3-dicarbonyl compound, followed by bromination. nih.govguidechem.com However, future research could explore more convergent and atom-economical strategies.
One promising avenue is the development of one-pot multicomponent reactions. orientjchem.org A hypothetical, yet plausible, approach could involve the reaction of an oxetanyl hydrazine with a suitable three-carbon synthon already bearing a bromine atom or a group that can be readily converted to a bromide. This would streamline the synthesis and potentially reduce the number of purification steps.
Furthermore, the application of modern catalytic systems could unlock novel synthetic pathways. For instance, transition-metal-catalyzed C-H activation and functionalization of the pyrazole (B372694) ring could provide a direct route to the 3-bromo derivative, bypassing traditional bromination reagents. nih.govrsc.org The development of catalysts that can selectively functionalize the C-H bond at the 3-position of the 1-(oxetan-3-yl)-1H-pyrazole precursor would be a significant advancement.
Below is a table summarizing potential advanced synthetic methodologies for this compound:
| Methodology | Description | Potential Advantages |
| Multicomponent Reactions | Condensation of oxetanyl hydrazine, a brominated C3-synthon, and a cyclizing agent in a single pot. | Increased efficiency, reduced waste, and simplified purification. |
| C-H Activation/Bromination | Direct bromination of the C-H bond at the 3-position of 1-(oxetan-3-yl)-1H-pyrazole using a transition-metal catalyst. | High atom economy, potential for high regioselectivity, and milder reaction conditions. |
| Flow Chemistry Synthesis | Continuous synthesis of the target compound using microreactors, allowing for precise control over reaction parameters. | Enhanced safety, improved scalability, and higher yields. |
| Biocatalytic Synthesis | Utilization of engineered enzymes to catalyze specific steps in the synthetic sequence. | High selectivity, environmentally friendly conditions, and potential for novel transformations. |
Exploration of Novel Reactivity Patterns for Functionalization
The dual functionality of this compound, with its reactive C-Br bond and strained oxetane (B1205548) ring, offers a rich playground for exploring novel reactivity patterns. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position of the pyrazole ring.
Future research should focus on leveraging modern cross-coupling methodologies, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to create a library of 3-substituted derivatives. mdpi.com The oxetane moiety is expected to influence the electronic properties of the pyrazole ring, which could lead to unique reactivity and selectivity in these transformations.
The strained oxetane ring itself presents another dimension of reactivity. While generally stable, the oxetane can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or nucleophiles. researchgate.net The interplay between the reactivity of the bromopyrazole core and the oxetane ring could lead to the discovery of novel tandem reactions and skeletal rearrangements, affording complex molecular architectures that would be difficult to access through conventional means.
The following table outlines potential functionalization reactions for this compound:
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base | 3-Aryl/heteroaryl-1-(oxetan-3-yl)-1H-pyrazoles |
| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | 3-Amino-1-(oxetan-3-yl)-1H-pyrazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-1-(oxetan-3-yl)-1H-pyrazoles |
| Oxetane Ring Opening | Strong acid or nucleophile | Functionalized pyrazole derivatives with a side chain resulting from oxetane opening |
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry provides a powerful tool for the rational design of novel derivatives of this compound with specific, tailored properties. researchgate.netrsc.org Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the parent compound and its functionalized analogs. nih.govnih.gov This information is crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.
By computationally screening a virtual library of derivatives, researchers can identify candidates with optimized properties for specific applications. For example, in the context of medicinal chemistry, computational models can predict the binding affinity of derivatives to a target protein, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
A computational study on a related oxetane-4H-pyrazole has already demonstrated the potential of this approach, predicting enhanced reactivity for Diels-Alder reactions. nih.govnih.gov Similar studies on this compound could guide the design of derivatives with enhanced reactivity for specific synthetic transformations or with fine-tuned electronic properties for applications in materials science.
The following table presents key parameters that can be computationally modeled for the design of functionalized derivatives:
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO energies), reaction energies | Understanding reactivity, stability, and spectroscopic properties. nih.govnih.gov |
| Molecular Docking | Binding mode and affinity to a biological target | Drug design and discovery. researchgate.netrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicting the activity of novel compounds. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and interactions with solvent or biological macromolecules | Assessing molecular flexibility and binding stability. |
Integration into Emerging Fields of Chemical Science
The unique structural features of this compound make it an attractive building block for integration into emerging fields of chemical science. Its potential applications extend beyond traditional medicinal chemistry and agrochemicals. ontosight.ainih.gov
In the field of chemical biology, the oxetane-pyrazole scaffold could be incorporated into chemical probes to study biological processes. The bromine atom allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, through click chemistry or other bioconjugation techniques. The oxetane moiety can enhance the solubility and cell permeability of these probes, facilitating their use in cellular imaging and target identification studies.
In materials science, the rigid pyrazole core and the polar oxetane group could be exploited in the design of novel functional materials. For example, polymers incorporating this moiety may exhibit unique thermal or optical properties. Furthermore, the ability to functionalize the 3-position of the pyrazole ring opens up possibilities for creating porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. mdpi.com
The potential for this compound to act as a reactive intermediate in "click chemistry" reactions, particularly in bioorthogonal chemistry, is also an exciting avenue for future exploration. nih.govnih.gov The development of reactions where the oxetane-pyrazole moiety can be selectively and efficiently ligated to biomolecules in a biological environment would have significant implications for understanding and manipulating biological systems.
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-1-(oxetan-3-yl)-1H-pyrazole, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 1-(oxetan-3-yl)-1H-pyrazole using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) yields the product . Intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Distillation under reduced pressure (e.g., 3.6 mbar) is used for volatile byproducts .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization involves 1H/13C NMR to verify substitution patterns (e.g., δ ~6.5–7.5 ppm for pyrazole protons, δ ~4.5–5.5 ppm for oxetane protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 231.9824 for C6H7BrN2O). X-ray crystallography resolves stereochemistry, as seen in analogs like 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine .
Advanced Research Questions
Q. How can researchers optimize bromine substitution at the pyrazole C3 position while minimizing side reactions?
Bromination efficiency depends on solvent polarity and temperature. Using DMF as a solvent at 0°C reduces over-bromination. Catalytic Lewis acids (e.g., FeCl3) enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and quench excess brominating agents with Na2S2O3 to prevent degradation .
Q. What strategies address solubility challenges in cross-coupling reactions involving this compound?
Poor solubility in non-polar solvents is mitigated by using DMF/THF mixtures (1:4 v/v) or adding phase-transfer catalysts (e.g., 18-crown-6). For Suzuki-Miyaura couplings, pre-dissolve the compound in DMF and use Pd(PPh3)4/XPhos with Cs2CO3 as a base at 80–100°C .
Q. How do substituents on the oxetane ring influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies show that oxetane’s rigidity enhances binding to targets like tubulin. For example, replacing oxetane with flexible ethers reduces antiproliferative activity in cancer cell lines. Introduce electron-withdrawing groups (e.g., CF3) to the oxetane via post-functionalization to modulate metabolic stability .
Q. How should researchers resolve contradictions in NMR data for pyrazole derivatives?
Discrepancies in coupling constants or integration ratios arise from dynamic processes (e.g., ring puckering in oxetane). Use variable-temperature NMR (-40°C to 25°C) to freeze conformers. Cross-validate with 2D-COSY and HSQC experiments to assign ambiguous peaks .
Q. What computational tools aid in analyzing the crystal packing of this compound derivatives?
The Mercury CSD 2.0 software (Cambridge Crystallographic Data Centre) enables void visualization and packing similarity analysis. Compare intermolecular interactions (e.g., Br···π contacts) with analogs in the Cambridge Structural Database (CSD) to predict stability .
Q. How can the stability of this compound under acidic/basic conditions be assessed?
Conduct accelerated stability studies : incubate the compound in pH 1–13 buffers at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Oxetane rings are prone to acid-catalyzed ring-opening; neutral pH storage (4°C, argon) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
